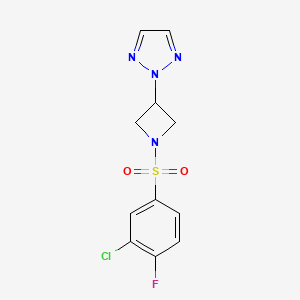
2-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a synthetic organic compound that has garnered interest due to its potential applications in medicinal chemistry and drug development. This compound features a unique combination of a sulfonyl group, azetidine ring, and triazole moiety, which contribute to its distinct chemical properties and biological activities.
科学的研究の応用
Chemistry
In chemistry, 2-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may act on specific biological targets, offering new treatment options for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the sulfonyl group: The azetidine intermediate is then reacted with a sulfonyl chloride derivative of 3-chloro-4-fluorophenyl to form the sulfonylated azetidine.
Formation of the triazole ring: The final step involves the cycloaddition reaction between the sulfonylated azetidine and an azide compound to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
作用機序
The mechanism of action of 2-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. The sulfonyl group and triazole ring may facilitate binding to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
- 2-(1-((4-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
- 2-(1-((3-chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
Uniqueness
2-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is unique due to the presence of both the chloro and fluoro substituents on the phenyl ring This combination can enhance its biological activity and selectivity compared to similar compounds
特性
IUPAC Name |
2-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN4O2S/c12-10-5-9(1-2-11(10)13)20(18,19)16-6-8(7-16)17-14-3-4-15-17/h1-5,8H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHJQFIABAJTBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
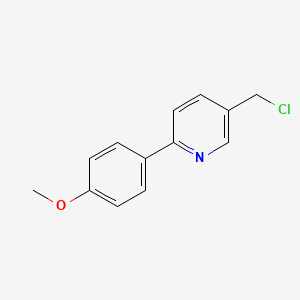
![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2567983.png)
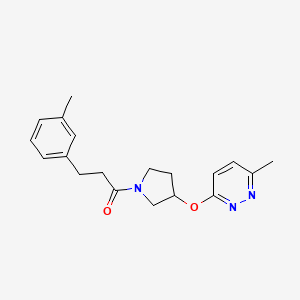
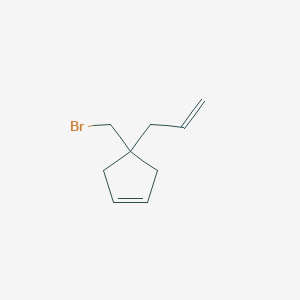
![2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-thiophenecarboxamide](/img/structure/B2567990.png)
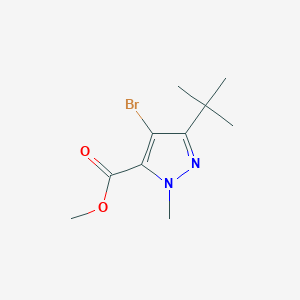
![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2567993.png)

![methyl 1-[5-(4-chlorobenzyl)-4,6-dimethyl-2-pyrimidinyl]-5-pentyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2567996.png)
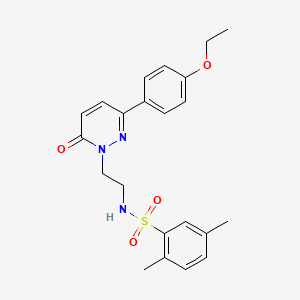
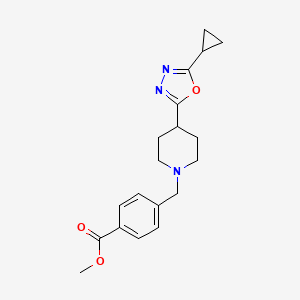
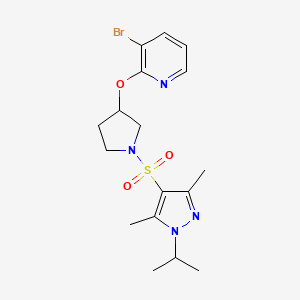
![1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2568002.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2568003.png)
